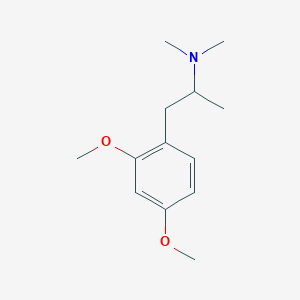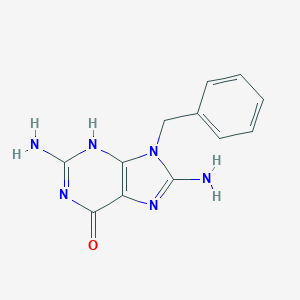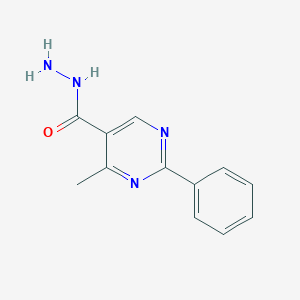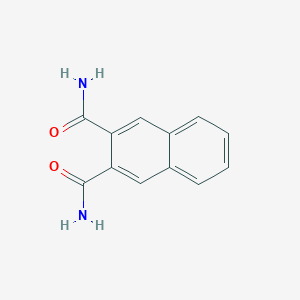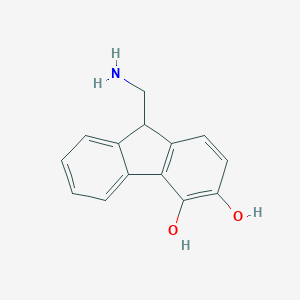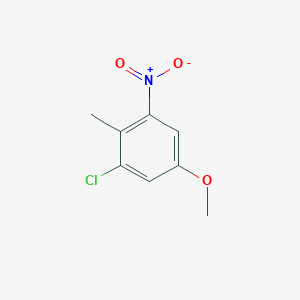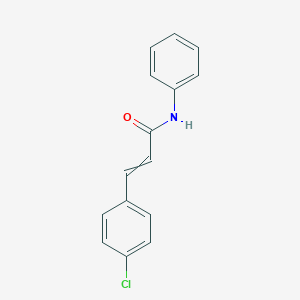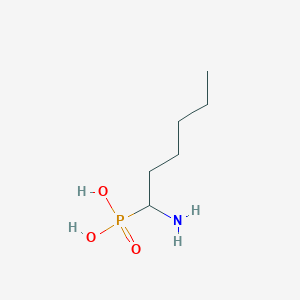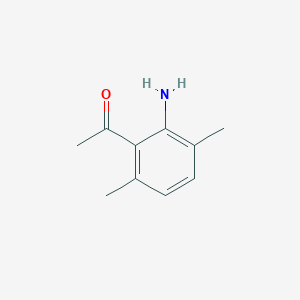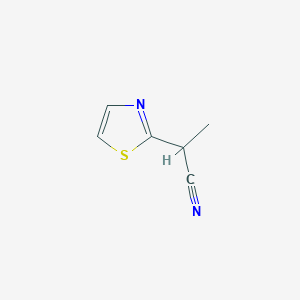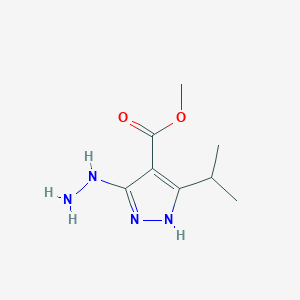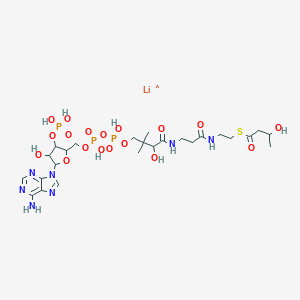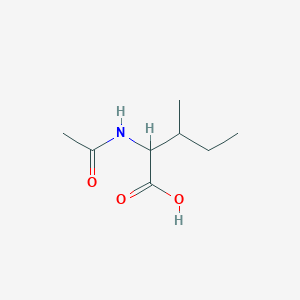
N-Acetylisoleucine
Overview
Description
N-Acetylisoleucine is an acetylated derivative of the amino acid isoleucine. It is classified as an alpha amino acid or a derivatized alpha amino acid. This compound is biologically available as an N-terminal capped form of the proteinogenic alpha amino acid L-isoleucine .
Mechanism of Action
- Specifically, it interacts with the monocarboxylate transporter type 1 (MCT1) , which facilitates its uptake into cells. MCT1 has ubiquitous tissue expression, making it well-suited for distributing N-Acetylisoleucine .
Target of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylisoleucine can be synthesized through the acetylation of isoleucineThis reaction typically requires acetic anhydride or acetyl chloride as the acetylating agents, and a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Acetylisoleucine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino group or the side chain of the isoleucine moiety.
Reduction: Reduction reactions typically target the carbonyl group of the acetyl moiety.
Substitution: This compound can undergo nucleophilic substitution reactions at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
N-Acetylisoleucine has various applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound in studying acetylation reactions.
Biology: It serves as a metabolite in various biochemical pathways and is studied for its role in protein modification.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Comparison with Similar Compounds
Similar Compounds
N-Acetylleucine: Another acetylated amino acid with similar properties and applications.
N-Acetylvaline: An acetylated derivative of valine with comparable biochemical roles.
N-Acetylmethionine: An acetylated form of methionine used in similar research contexts
Uniqueness
N-Acetylisoleucine is unique due to its specific structure and the presence of the isoleucine moiety, which imparts distinct biochemical properties. Its role as a metabolite and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
2-acetamido-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWZSUNGHMMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942377 | |
| Record name | N-(1-Hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-46-1, 19764-31-9, 20257-17-4, 33601-90-0 | |
| Record name | N-Acetyl-L-isoleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoleucine, D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC203805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoleucine, DL- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of N-acetylisoleucine and its relationship to amino acid metabolism?
A1: this compound is an N-acetylated amino acid found in urine, often at elevated levels in individuals with certain metabolic disorders. While its specific biological role is not fully elucidated, its presence suggests an interplay with amino acid metabolism. One study found that patients with Maple Syrup Urine Disease (MSUD), a condition characterized by impaired metabolism of branched-chain amino acids, exhibited increased urinary excretion of this compound, alongside N-acetylleucine and N-acetylvaline []. This observation suggests that N-acetylation might be a metabolic pathway involved in handling excess amino acids in these disorders.
Q2: How does this compound interact with L-isoleucine in the context of malaria?
A3: Research on Plasmodium knowlesi, a malaria-causing parasite, sheds light on a potential interaction between this compound and L-isoleucine. The study demonstrated that L-isoleucine is crucial for the in vitro growth of P. knowlesi []. While this compound's specific impact wasn't directly investigated in this study, it's interesting to note that another isoleucine analog, L-O-methylthreonine, significantly inhibited DNA synthesis in the parasite. This inhibition was reversible by adding L-isoleucine, indicating a competitive mechanism. Although speculative, this raises the question of whether this compound might also interfere with L-isoleucine utilization by the parasite, potentially hindering its growth. Further research is needed to explore this possibility.
Q3: Does increased protein intake after a subarachnoid hemorrhage impact this compound levels?
A4: A study investigating the effects of a high-protein diet combined with neuromuscular electrical stimulation after aneurysmal subarachnoid hemorrhage found a positive correlation between protein intake and plasma this compound levels []. This suggests that increased protein intake, potentially leading to elevated isoleucine levels, could result in greater this compound production as a byproduct of isoleucine metabolism. This observation, while preliminary, highlights the potential impact of dietary interventions on this compound levels and warrants further investigation into the long-term consequences and potential therapeutic implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



